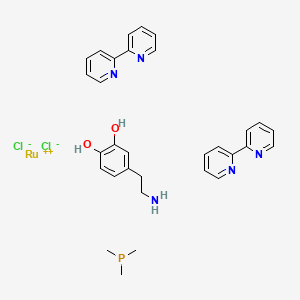

NBD-FTY720 phenoxy (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FTY720 is an immune modulator that down-regulates sphingosine-1-phosphate (S1P) receptors, enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1, and inhibits cytosolic phospholipase A2 activity. It is known that some of the effects of FTY720 require its phosphorylation by sphingosine kinases in vivo, with FTY720-phosphate binding to and down-regulating S1P receptors. NBD-FTY720 is a fluorescently-labeled analog of FTY720. The hydroxy methyl side chain of FTY720 that is targeted for phosphorylation by sphingosine kinases is retained in this analog, suggesting that it would likewise be phosphorylated in vivo.

Wissenschaftliche Forschungsanwendungen

Miscibility and Transesterification in Polymer Blends

Research conducted by Yuan and Ruckenstein (1998) explored the miscibility and transesterification of phenoxy with poly(3-hydroxybutyrate) (PHB), highlighting its potential in polymer blend applications. Their findings indicated that phenoxy and PHB are miscible at specific compositions and that transesterification between these components can occur under certain conditions, suggesting potential use in creating novel polymer blends (Yuan & Ruckenstein, 1998).

Spectroscopic Investigations and Chemical Modifications

Fernandez-Berridi et al. (1993) utilized FTi.r. spectroscopy to study the miscibility of phenoxy with various polymer families, including polyoxides and polyesters. This research aids in understanding the intermolecular interactions of phenoxy, potentially leading to the development of new polymer materials (Fernandez-Berridi et al., 1993).

Novel Inducer of ROS and Apoptosis

A study by Takasaki et al. (2018) revealed an emerging role of FTY720 as an inducer of reactive oxygen species (ROS) and apoptosis, independent of its property as an S1P modulator. This finding opens avenues for its potential use as an anticancer drug (Takasaki et al., 2018).

Macroencapsulation in Pancreatic Islet Transplantation

Bowers et al. (2018) explored the use of FTY720 in macroencapsulation membranes for pancreatic islet transplantation. This study provides foundational knowledge for the potential use of FTY720 in enhancing the efficacy of islet transplantation (Bowers et al., 2018).

Pharmacokinetic Modeling in Rats

Meno-Tetang et al. (2006) developed a physiologically based pharmacokinetic model for FTY720 in rats, providing essential information for understanding its distribution and metabolism in the body, crucial for its application in medical research (Meno-Tetang et al., 2006).

Neuroprotective Effects in Parkinson's Disease Models

Zhao et al. (2017) demonstrated that FTY720 exhibits neuroprotective effects in mouse models of Parkinson's disease, suggesting its potential therapeutic application in neurodegenerative disorders (Zhao et al., 2017).

Eigenschaften

Molekularformel |

C23H31N5O6 · HCl |

|---|---|

Molekulargewicht |

510 |

InChI |

InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H |

InChI-Schlüssel |

HYXNNTOWDYHBFK-UHFFFAOYSA-N |

SMILES |

OCC(N)(CO)CCC1=CC=C(C=C1)OCCCCCCNC2=CC=C([N+]([O-])=O)C3=NON=C23.Cl |

Synonyme |

N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.